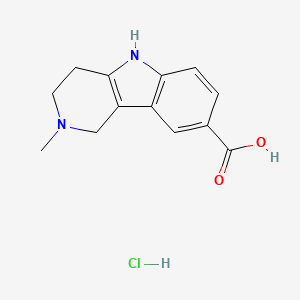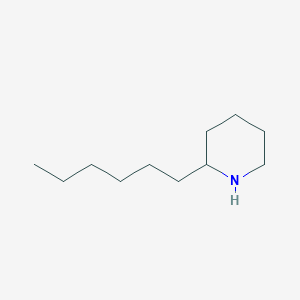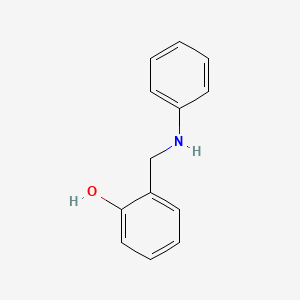
2-(Anilinomethyl)phenol
Descripción general
Descripción
“2-(Anilinomethyl)phenol” is a chemical compound with the linear formula C13H13NO . Its molecular weight is 199.255 .
Synthesis Analysis
Phenolic compounds, such as “2-(Anilinomethyl)phenol”, can be synthesized through various methods. Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular structure of “2-(Anilinomethyl)phenol” consists of a phenol group and an aniline group connected by a methylene bridge . The molecule has a density of 1.2±0.1 g/cm^3, a boiling point of 359.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Chemical Reactions Analysis
Phenols, including “2-(Anilinomethyl)phenol”, are known to undergo various chemical reactions. For instance, they can be oxidized to yield quinones . The reaction of phenols with environmental oxidants like manganese dioxide is also a major degradation mechanism .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The oxidation of phenols yields a dark-colored mixture containing quinones .
Aplicaciones Científicas De Investigación
Nanomedicine
2-(Anilinomethyl)phenol: has potential applications in the development of metal–phenolic networks (MPNs) . These networks are used to create versatile functional hybrid nanomaterials. Due to their simple preparation and excellent properties, MPNs are gaining attention for their promising prospects in medical applications, particularly in disease detection and treatment.
Environmental Science
In environmental science, 2-(Anilinomethyl)phenol could be involved in the treatment of phenol-containing wastewater . Phenolic compounds are known for their toxicity and persistence in aquatic environments, making their removal from industrial wastewater crucial for protecting water supplies and aquatic ecosystems.
Analytical Chemistry
2-(Anilinomethyl)phenol: may serve as a standard or reagent in analytical chemistry for the identification and quantification of phenolic compounds in various samples . Its well-defined structure and properties can help in the calibration of analytical instruments and validation of analytical methods.
Pharmacology
In pharmacology, phenolic compounds, including derivatives of 2-(Anilinomethyl)phenol , are studied for their role as Nrf2 inhibitors . These compounds have potential applications in cancer therapy due to their ability to modulate oxidative stress mechanisms and influence cancer growth and progression.
Biochemistry
The biochemical properties of 2-(Anilinomethyl)phenol and its derivatives are significant due to their antioxidant capabilities . These properties are essential for understanding the oxidative processes in biological systems and could be pivotal in the study of diseases related to oxidative stress.
Materials Science
2-(Anilinomethyl)phenol: can be utilized in materials science for the synthesis of complex organic molecules . Its phenolic structure makes it a valuable precursor for the creation of polymers and other advanced materials with specific properties.
Chemical Synthesis
This compound is used in chemical synthesis, particularly in the formation of triarylmethanes through Friedel-Crafts reactions . This process is beneficial for creating compounds with applications in dyes, pigments, and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, 2-(Anilinomethyl)phenol is part of a collection of rare and unique chemicals provided for early discovery researchers . It is used in the synthesis and study of new compounds with potential therapeutic applications.
Safety and Hazards
Propiedades
IUPAC Name |
2-(anilinomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPKMUPELFCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956704 | |
| Record name | 2-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinomethyl)phenol | |
CAS RN |
3526-45-2 | |
| Record name | 3526-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3526-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3526-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dihedral angle between the benzene rings in 2-(Anilinomethyl)phenol?
A1: The research paper states that the dihedral angle between the two benzene rings in 2-(Anilinomethyl)phenol is 71.08° []. This non-planar orientation suggests a degree of steric hindrance between the rings. This information is valuable for understanding the molecule's overall conformation and potential interactions with other molecules.
Q2: How does 2-(Anilinomethyl)phenol form dimers in its crystal structure?
A2: The crystal structure of 2-(Anilinomethyl)phenol reveals the formation of centrosymmetric dimers through intermolecular hydrogen bonding []. Specifically, these hydrogen bonds occur between the hydroxyl group (O-H) of one molecule and the nitrogen atom (N) of an adjacent molecule (O—H⋯N). This interaction, classified as an R22(12) pattern, highlights the role of hydrogen bonding in dictating the solid-state packing of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



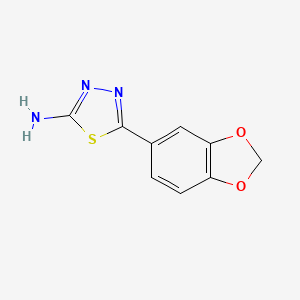
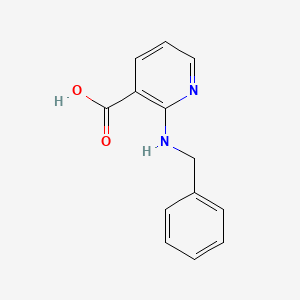
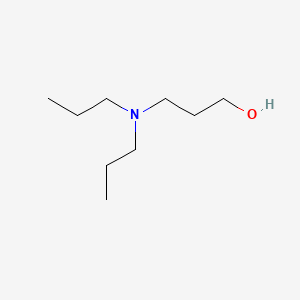




![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
